molecular formula C11H7BrF3NO2 B1414392 Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate CAS No. 1805188-47-9

Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate

Cat. No.: B1414392
CAS No.: 1805188-47-9
M. Wt: 322.08 g/mol
InChI Key: KMOSRUOLBSDPQV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate is an organic compound that features a trifluoromethyl group, a bromine atom, and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate typically involves multiple steps. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyanation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

Scientific Research Applications

Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-cyano-2-(trifluoromethyl)phenylacetate
  • Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate

Uniqueness

Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[3-bromo-2-cyano-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-3-8(11(13,14)15)10(12)7(6)5-16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOSRUOLBSDPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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